molecular formula C29H23BrN4O3 B381177 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide CAS No. 361474-70-6

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B381177
CAS No.: 361474-70-6
M. Wt: 555.4g/mol
InChI Key: BKIJCXCVMUOSGC-UHFFFAOYSA-N
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Description

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide is a novel small-molecule compound of significant interest in oncology research, particularly for the investigation of synthetic lethality in breast cancer models. This compound belongs to the quinazolinone derivative family, a class known for its diverse biological activities and presence in several approved targeted therapies . Its core research value lies in its potential function as a dual-target inhibitor, designed to co-target two critical proteins: Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) . The mechanism of action involves a synergistic approach to induce cancer cell death. PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition in cells with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetically lethal outcome . BRD4 is an epigenetic reader that regulates the expression of numerous genes involved in cell growth and proliferation . Research indicates that BRD4 also plays a role in DNA repair, and its inhibition can induce homologous recombination deficiency (HRD), thereby sensitizing BRCA1/2 wild-type tumors to PARP1 inhibition . By co-targeting BRD4 and PARP1, this compound represents a promising strategy to expand the utility of PARP inhibition beyond BRCA-mutant cancers and to overcome potential drug resistance . This compound is intended for research applications focused on advanced anticancer drug discovery. It is a valuable tool for in vitro and in vivo studies aimed at understanding the complex interplay between epigenetic regulation and DNA damage response pathways. Preclinical studies on closely related analogues have demonstrated the ability to induce breast cancer cell apoptosis, stimulate cell cycle arrest, and exhibit antitumor activity in xenograft models without apparent toxicity . Researchers can utilize this chemical probe to further explore the therapeutic potential of dual BRD4/PARP1 inhibition in various cancer contexts. The product is provided for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Certificate of Analysis for specific data on purity, identity, and other quality attributes.

Properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2,4-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23BrN4O3/c1-36-22-13-15-25(26(17-22)37-2)32-28(35)19-8-11-21(12-9-19)31-29-33-24-14-10-20(30)16-23(24)27(34-29)18-6-4-3-5-7-18/h3-17H,1-2H3,(H,32,35)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIJCXCVMUOSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-bromo-N-phenylbenzamide

The quinazoline core is synthesized via cyclization of 2-amino-5-bromo-N-phenylbenzamide under oxidative conditions. A representative protocol involves:

Reaction Conditions

  • Substrate : 2-Amino-5-bromo-N-phenylbenzamide (1.0 equiv)

  • Oxidant : Dimethyl sulfoxide (DMSO, 3.0 equiv)

  • Catalyst : Hydrogen peroxide (H₂O₂, 2.0 equiv)

  • Temperature : 140°C

  • Duration : 20 hours

Mechanism : DMSO acts as a one-carbon synthon, facilitating cyclization through radical intermediates. H₂O₂ oxidizes the intermediate imine to the aromatic quinazoline ring.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Bromination Post-Cyclization

For substrates lacking pre-installed bromine, electrophilic bromination can be performed post-cyclization:

Reaction Conditions

  • Substrate : 4-Phenylquinazolin-2-amine (1.0 equiv)

  • Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv)

  • Solvent : Acetonitrile

  • Catalyst : FeCl₃ (0.1 equiv)

  • Temperature : 60°C

  • Duration : 6 hours

Regioselectivity : Bromination occurs preferentially at position 6 due to electronic directing effects of the quinazoline ring.

Yield : 85% after recrystallization (ethanol/water).

Synthesis of 4-Amino-N-(2,4-dimethylphenyl)benzamide

Amidation of 4-Nitrobenzoyl Chloride

The benzamide fragment is synthesized via amidation followed by nitro reduction:

Step 1: Amidation

  • Substrate : 4-Nitrobenzoyl chloride (1.0 equiv)

  • Amine : 2,4-Dimethylaniline (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature

  • Duration : 4 hours

Yield : 92% (crude), purified via filtration.

Step 2: Nitro Reduction

  • Substrate : 4-Nitro-N-(2,4-dimethylphenyl)benzamide (1.0 equiv)

  • Reductant : H₂/Pd-C (10% w/w)

  • Solvent : Ethanol

  • Pressure : 1 atm

  • Duration : 3 hours

Yield : 89% after solvent evaporation.

Coupling of Quinazoline and Benzamide Fragments

Nucleophilic Aromatic Substitution (SNAr)

The amino group of 4-amino-N-(2,4-dimethylphenyl)benzamide displaces a leaving group (e.g., chloride) on the quinazoline core:

Reaction Conditions

  • Substrate : 6-Bromo-2-chloro-4-phenylquinazoline (1.0 equiv)

  • Nucleophile : 4-Amino-N-(2,4-dimethylphenyl)benzamide (1.1 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 100°C

  • Duration : 12 hours

Mechanism : The chloride at position 2 of the quinazoline is activated toward nucleophilic attack due to electron-withdrawing effects of the adjacent nitrogen atoms.

Yield : 75% after precipitation (water/DMF).

Buchwald-Hartwig Amination

For substrates lacking a leaving group, palladium-catalyzed coupling is employed:

Reaction Conditions

  • Substrate : 6-Bromo-4-phenylquinazolin-2-yl triflate (1.0 equiv)

  • Amine : 4-Amino-N-(2,4-dimethylphenyl)benzamide (1.2 equiv)

  • Catalyst : Pd₂(dba)₃ (0.05 equiv)

  • Ligand : Xantphos (0.1 equiv)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene

  • Temperature : 110°C

  • Duration : 18 hours

Yield : 82% after column chromatography (hexane/ethyl acetate).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent DMFMaximizes solubility of aromatic intermediates
Temperature 100–110°CBalances reaction rate and decomposition
Catalyst Loading 5 mol% PdCost-effective without compromising efficiency

Higher temperatures (>120°C) promote side reactions, while polar aprotic solvents enhance nucleophilicity.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures yield high-purity product (≥98% by HPLC).

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide may possess anticancer properties. The quinazoline scaffold has been widely studied for its ability to inhibit various kinases involved in cancer progression. This compound's structural diversity could enhance its efficacy against specific cancer types.

Kinase Inhibition

The presence of the bromo and phenyl groups suggests potential activity as a kinase inhibitor. Kinases are critical in regulating cellular functions, and their dysregulation is often linked to cancer and other diseases. Preliminary studies could explore the compound's ability to inhibit specific kinases, which could lead to the development of targeted cancer therapies.

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for optimizing its pharmacological properties. Interaction studies focusing on how the compound binds to target proteins can provide insights into its efficacy and potential side effects.

Structure-Activity Relationship (SAR) Studies

SAR studies can help elucidate how variations in the compound's structure affect its biological activity. By modifying certain functional groups or substituents, researchers can identify more potent analogs that may be more effective in clinical settings.

Future Research Directions

The exploration of this compound should focus on:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Investigating its potential in combination with existing cancer therapies to enhance treatment outcomes.
  • Toxicology Assessments : Evaluating safety profiles to understand any adverse effects associated with the compound.

Mechanism of Action

The mechanism of action of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Quinazoline-Benzamide Derivatives

Compound Name Substituents (Quinazoline/Benzamide) Molecular Weight (g/mol) Key Features Reference
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide 4-methylphenyl 509.4 Methyl group enhances hydrophobicity
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide 4-methylphenyl (meta-substitution) 509.4 Altered spatial orientation
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitrophenyl 321.1 Nitro group increases reactivity
2,4-Dimethoxy-N-(4-sulfamoylbenzyl)benzamide 4-sulfamoylbenzyl 350.4 Sulfamoyl group for enzyme targeting

Key Observations :

  • The 2,4-dimethoxyphenyl group in the target compound likely improves solubility compared to methyl or nitro substituents due to ether oxygen hydrogen-bonding capacity .
  • Bromine at position 6 (quinazoline) is conserved across analogs, suggesting its role in electronic or steric interactions .

Non-Quinazoline Benzamide Analogues

Compound Name Core Structure Molecular Weight (g/mol) Application Reference
PC945 (Triazole antifungal) Triazole-linked 564.5 Inhaled antifungal agent
4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-oxadiazol-2-yl]benzamide Oxadiazole 488.6 Sulfamoyl group for metabolic stability

Key Observations :

  • The benzamide moiety is versatile, enabling diverse biological targeting (e.g., antifungal vs. kinase inhibition).
  • Dimethoxy substituents are recurrent in optimized compounds for enhanced pharmacokinetics .

Key Observations :

  • High-yield reactions (e.g., 71% in ) suggest feasibility for scaling quinazoline-benzamide derivatives.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Predictors Reference
N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) 261–263 High crystallinity due to planar structure
2-(6-Fluoro-2,4-dioxoquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide (3k) 262–264 Fluorine enhances membrane permeability

Key Observations :

  • The dimethoxy groups in the target compound may lower melting points compared to halogenated analogs (e.g., 3e, 3k) by reducing crystal lattice stability .
  • Bromine and methoxy groups balance lipophilicity and solubility, critical for bioavailability.

Biological Activity

The compound 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C28H24BrN4O2
  • Molecular Weight : 525.406 g/mol
  • IUPAC Name : this compound

This compound features a quinazoline core substituted with various functional groups that contribute to its biological activity.

Antitumor Activity

Research indicates that quinazoline derivatives, including the compound , exhibit significant antitumor properties. The mechanism often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit several kinases, including EGFR (Epidermal Growth Factor Receptor) and BRAF(V600E), which are critical in various cancers. In vitro studies have shown that compounds similar to this compound can effectively reduce cell viability in cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Synergistic Effects : Studies have demonstrated that combining this compound with established chemotherapeutics like doxorubicin enhances cytotoxic effects in breast cancer cell lines. This synergistic effect suggests potential for combination therapies in clinical settings .

Anti-inflammatory Properties

Quinazoline derivatives also display anti-inflammatory activity. The biological activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

  • Mechanism of Action : The anti-inflammatory effects may occur through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammation. This inhibition helps reduce the production of inflammatory mediators such as TNF-alpha and IL-6 .

Antimicrobial Activity

Emerging data suggest that quinazoline derivatives possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

  • Broad Spectrum : Studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Research Findings and Case Studies

StudyFocusFindings
Antitumor ActivitySignificant reduction in cell viability in MCF-7 cells; synergy with doxorubicin observed.
Anti-inflammatoryInhibition of NF-kB pathway leading to reduced cytokine production.
AntimicrobialEffective against multiple bacterial strains; potential for development into new antibiotics.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Characterization Methods
Quinazoline brominationNBS, DMF, 80°C75¹H NMR, HRMS
Amide couplingHATU, DIPEA, DMF68HPLC, FT-IR

Basic: How is the compound’s purity and structural integrity validated?

Methodological Answer:

  • Purity: Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include the quinazoline aromatic protons (δ 8.2–8.6 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
    • HRMS: Exact mass confirmation (e.g., [M+H]⁺ = 557.12 Da) .
    • FT-IR: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization: Use validated cell lines (e.g., NCI-60 panel for anticancer screening) and normalize to reference drugs (e.g., doxorubicin) .
  • Orthogonal Validation: Confirm enzyme inhibition (e.g., kinase assays) via SPR or ITC to rule out false positives from fluorescence-based assays .
  • Meta-Analysis: Compare solvent effects (DMSO vs. saline) and exposure times (24h vs. 48h) across studies .

Q. Table 2: Anticancer Activity Discrepancies

Cell LineReported IC₅₀ (µM)Proposed Confounder
MCF-72.1 vs. 5.8Serum concentration (10% vs. 5% FBS)
A5491.5 vs. 3.2Assay type (MTT vs. ATP-lite)

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR2). Prioritize poses with hydrogen bonds to quinazoline N1 and benzamide carbonyl .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Validation: Mutagenesis studies (e.g., EGFR T790M mutation) to confirm predicted binding residues .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing anticancer activity?

Methodological Answer:

  • Core Modifications:
    • Replace 6-bromo with electron-withdrawing groups (e.g., -CF₃) to enhance kinase affinity .
    • Vary methoxy positions (2,4 vs. 3,5) to modulate solubility .
  • Functional Assays: Test derivatives against a kinase panel (e.g., 400+ kinases) to identify selectivity profiles .
  • ADMET Prediction: Use SwissADME to optimize logP (target: 2–3) and reduce CYP3A4 inhibition .

Q. Table 3: SAR of Selected Derivatives

DerivativeR GroupIC₅₀ (µM, A549)logP
Parent6-Br1.53.2
Derivative A6-CF₃0.83.8
Derivative B3,5-OMe2.32.5

Advanced: What in vitro models best evaluate the compound’s mechanism of action?

Methodological Answer:

  • Apoptosis Assays: Flow cytometry (Annexin V/PI staining) in treated vs. untreated HCT116 cells .
  • Cell Cycle Analysis: PI staining to identify G1/S arrest (common with kinase inhibitors) .
  • Western Blotting: Quantify downstream targets (e.g., p-ERK, Bcl-2) to confirm pathway modulation .

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